molecular formula C16H19N5O4 B2886398 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034276-78-1

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2886398
CAS No.: 2034276-78-1
M. Wt: 345.359
InChI Key: DGOXCXNWDNRJAI-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized through the condensation of catechol with formaldehyde. The triazine ring is then introduced through a nucleophilic substitution reaction involving dimethylamine and methoxytriazine. The final step involves coupling the two ring systems through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring is known to interact with nucleophilic sites, while the benzo[d][1,3]dioxole ring can participate in π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-N-methylacetamide
  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is unique due to the combination of the benzo[d][1,3]dioxole and triazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOXCXNWDNRJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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